molecular formula C14H24N2 B1417310 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine CAS No. 1218642-85-3

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine

Cat. No.: B1417310
CAS No.: 1218642-85-3
M. Wt: 220.35 g/mol
InChI Key: XONYYPVLFNIHLU-UHFFFAOYSA-N
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Description

N-{bicyclo[221]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-methylpiperidin-4-amine under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired framework .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as peroxy acids.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as N-(oxiran-2-yl)methyl derivatives and other substituted amines .

Scientific Research Applications

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine is unique due to its combination of a bicyclic structure with a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-16-6-4-14(5-7-16)15-10-13-9-11-2-3-12(13)8-11/h2-3,11-15H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONYYPVLFNIHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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